![molecular formula C9H12O2 B11944219 4-Methylbicyclo[2.2.2]octane-2,6-dione CAS No. 119986-98-0](/img/structure/B11944219.png)
4-Methylbicyclo[2.2.2]octane-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbicyclo[2.2.2]octane-2,6-dione is a unique organic compound with the molecular formula C9H12O2. It is part of the bicyclo[2.2.2]octane family, characterized by its rigid and strain-free bicyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbicyclo[2.2.2]octane-2,6-dione typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between a diene and a dienophile under controlled conditions leads to the formation of the bicyclo[2.2.2]octane core. Subsequent functionalization steps, such as oxidation and methylation, yield the desired compound .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylbicyclo[2.2.2]octane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols .
Applications De Recherche Scientifique
4-Methylbicyclo[2.2.2]octane-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research explores its potential as a scaffold for developing new pharmaceuticals.
Industry: It is used in the synthesis of polymers and other industrially relevant materials
Mécanisme D'action
The mechanism by which 4-Methylbicyclo[2.2.2]octane-2,6-dione exerts its effects involves interactions with specific molecular targets. For instance, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The rigid bicyclic structure of the compound allows for precise interactions with biological macromolecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.2]octane-2,6-dione: Lacks the methyl group at the 4-position.
2-Methylbicyclo[2.2.2]octane: Differs in the position of the methyl group.
Bicyclo[2.2.2]octane-1-carboxylic acid: Contains a carboxylic acid group instead of diketone
Uniqueness: 4-Methylbicyclo[2.2.2]octane-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Propriétés
Numéro CAS |
119986-98-0 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
4-methylbicyclo[2.2.2]octane-2,6-dione |
InChI |
InChI=1S/C9H12O2/c1-9-3-2-6(7(10)4-9)8(11)5-9/h6H,2-5H2,1H3 |
Clé InChI |
MDSIHOJODTWKJS-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(C(=O)C1)C(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



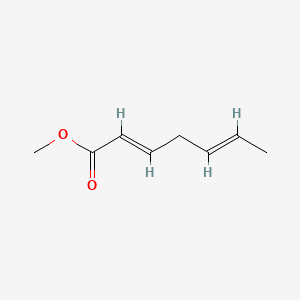
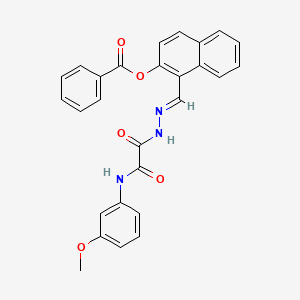
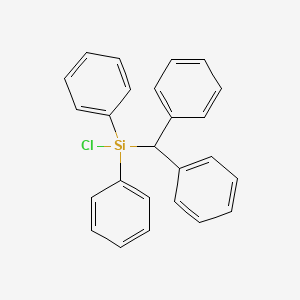

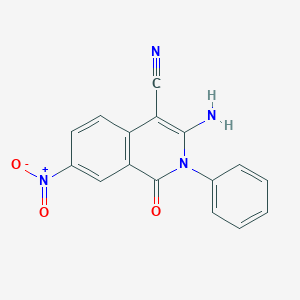
![Bicyclo[9.3.1]pentadec-11-en-13-one](/img/structure/B11944181.png)
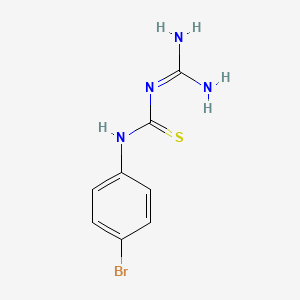
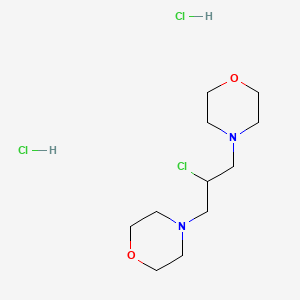
![(Bicyclo[4.1.0]hept-2-en-7-yl)(trimethyl)silane](/img/structure/B11944194.png)
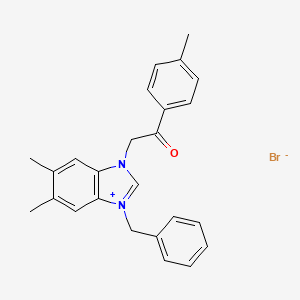

![disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11944205.png)

